Pinoresinol

Catalog No.
S539713
CAS No.
487-36-5
M.F
C20H22O6
M. Wt
358.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pinoresinol

CAS Number

487-36-5

Product Name

Pinoresinol

IUPAC Name

4-[(3S,3aR,6S,6aR)-6-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol

Molecular Formula

C20H22O6

Molecular Weight

358.4 g/mol

InChI

InChI=1S/C20H22O6/c1-23-17-7-11(3-5-15(17)21)19-13-9-26-20(14(13)10-25-19)12-4-6-16(22)18(8-12)24-2/h3-8,13-14,19-22H,9-10H2,1-2H3/t13-,14-,19+,20+/m0/s1

InChI Key

HGXBRUKMWQGOIE-AFHBHXEDSA-N

SMILES

COC1=C(C=CC(=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)O)OC)O

Solubility

Soluble in DMSO

Synonyms

(+)-Pinoresinol, NSC 35444

Canonical SMILES

COC1=C(C=CC(=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)O)OC)O

Isomeric SMILES

COC1=C(C=CC(=C1)[C@@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C=C4)O)OC)O

Description

The exact mass of the compound Pinoresinol is 358.1416 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 35444. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzyl Compounds - Lignans - Supplementary Records. It belongs to the ontological category of pinoresinol in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Pinoresinol is a lignan, a type of plant polyphenol found in various foods, most abundantly in flaxseeds, rye, sesame seeds, and some vegetables []. Scientific research is exploring the potential health benefits of pinoresinol, with a focus on its:

  • Antioxidant properties: Pinoresinol exhibits free radical scavenging activity, potentially protecting cells from oxidative damage linked to chronic diseases [].
  • Anti-inflammatory effects: Studies suggest pinoresinol may reduce inflammation by modulating inflammatory pathways [].
  • Hormonal effects: Pinoresinol possesses weak estrogenic and anti-androgenic properties, which might be relevant for hormone-related conditions, but further research is needed [].

These properties make pinoresinol a candidate for research in various areas:

  • Cancer prevention: The antioxidant and anti-inflammatory properties of pinoresinol have generated interest in its potential role in cancer prevention. However, more research is required to understand its mechanisms and effectiveness [].
  • Cardiovascular health: Pinoresinol's potential anti-inflammatory effects might contribute to cardiovascular health, but human studies are lacking [].
  • Metabolic health: Studies suggest pinoresinol may improve insulin sensitivity and glucose metabolism, potentially impacting type 2 diabetes, but further investigation is needed [].

Pinoresinol is a naturally occurring lignan classified as a tetrahydrofuran derivative. It is predominantly found in various plant species, including Styrax and Forsythia species, and is also present in food sources such as sesame seeds, Brassica vegetables, and olive oil. This compound plays a role in plant defense mechanisms and has been identified in the caterpillar of the cabbage butterfly, where it serves as a deterrent against predators like ants . Pinoresinol is notable for its structural simplicity among lignans, making it a significant model compound for studying lignin biosynthesis and functionality .

  • The exact mechanism by which pinoresinol exerts its potential health benefits remains unclear.
  • Its ability to inhibit α-glucosidase suggests it might interfere with carbohydrate digestion, potentially influencing blood sugar levels.
  • Further research is needed to elucidate its detailed mechanisms of action in various biological contexts.
  • There's limited information on pinoresinol's toxicity or specific hazards.
  • More research is necessary to determine its safety profile for human consumption.
That are critical for its transformation into other lignans. One of the primary reactions involves its conversion to lariciresinol via the enzyme pinoresinol/lariciresinol reductase (PLR), which utilizes NADPH as a cofactor. This enzymatic reaction is pivotal in lignan biosynthesis, leading to the formation of various lignan subclasses such as furofurans and dibenzylbutanes . Additionally, pinoresinol can participate in radical coupling reactions, forming higher molecular weight polymers, which have been studied for their potential applications in materials science .

Pinoresinol exhibits a range of biological activities that contribute to its significance in health and medicine. It has been shown to possess antioxidant properties, inhibiting lipid peroxidation and low-density lipoprotein oxidation . Moreover, studies indicate that pinoresinol may act as a hypoglycemic agent by inhibiting α-glucosidase activity, which could aid in managing blood sugar levels . Furthermore, it has demonstrated chemopreventive effects, particularly in promoting apoptosis in cancer cells and influencing cell cycle arrest . Its metabolism by intestinal microflora leads to the formation of enterolignans, which are believed to contribute to its health benefits .

The synthesis of pinoresinol can be achieved through various methods:

  • Radical Coupling Reactions: The most common synthetic route involves the radical coupling of coniferyl alcohol. This process can be catalyzed by oxidants such as silver oxide or through enzymatic means using peroxidases or laccases .
  • Biocatalytic Methods: Recent advancements include a three-step biocatalytic cascade that efficiently converts eugenol into enantiomerically pure pinoresinol using specific enzymes like vanillyl-alcohol oxidase and laccase .
  • Chemical Synthesis: Another approach utilizes 5-bromoconiferyl alcohol in a peroxidase-mediated radical coupling reaction, yielding pinoresinol with high efficiency .

These methods highlight the versatility of pinoresinol synthesis and its potential for large-scale production.

Pinoresinol has diverse applications across various fields:

  • Pharmaceuticals: Its hypoglycemic and antioxidant properties make it a candidate for developing dietary supplements and functional foods aimed at improving metabolic health.
  • Materials Science: The polymeric forms of pinoresinol are being investigated for their potential use in creating biodegradable materials due to their structural characteristics .
  • Agriculture: Its role as a natural insect deterrent can be explored for developing eco-friendly pest control agents.

Research on pinoresinol's interactions with biological systems reveals significant insights into its pharmacological effects. Studies have demonstrated that pinoresinol can modulate enzyme activities such as α-glucosidase inhibition, suggesting potential applications in diabetes management . Additionally, its ability to influence cellular processes like apoptosis indicates that it may interact with signaling pathways involved in cancer progression . Further investigation into these interactions could elucidate mechanisms underlying its health benefits.

Pinoresinol shares structural similarities with other lignans, such as:

CompoundStructure TypeBiological ActivitySynthesis Yield Comparison
PinoresinolTetrahydrofuranAntioxidant, HypoglycemicModerate
LariciresinolTetrahydrofuranSimilar to PinoresinolModerate
MatairesinolTetrahydrofuranAntioxidantHigher than Pinoresinol
SyringaresinolTetrahydrofuranAntioxidantHigher than Pinoresinol

Pinoresinol's unique structural features and its specific enzymatic pathways underscore its importance within this group of compounds, particularly concerning its applications in health and materials science.

Purity

>95% (or refer to the Certificate of Analysis)

XLogP3

2.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

358.14163842 g/mol

Monoisotopic Mass

358.14163842 g/mol

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

V4N1UDY811

Wikipedia

Pinoresinol
Oxabolone

Dates

Modify: 2023-08-15
1. Davin LB, Bedgar DL, Katayama T, Lewis NG. On the stereoselective synthesis of (+)-pinoresinol in Forsythia suspensa from its achiral precursor, coniferyl alcohol. Phytochemistry. 1992 Nov;31(11):3869-74. doi: 10.1016/s0031-9422(00)97544-7. PMID: 11536515.

2. Schroeder FC, del Campo ML, Grant JB, Weibel DB, Smedley SR, Bolton KL, Meinwald J, Eisner T. Pinoresinol: A lignol of plant origin serving for defense in a caterpillar. Proc Natl Acad Sci U S A. 2006 Oct 17;103(42):15497-501. doi: 10.1073/pnas.0605921103. Epub 2006 Oct 9. PMID: 17030818; PMCID: PMC1622851.

3. Milder IE, Arts IC, van de Putte B, Venema DP, Hollman PC. Lignan contents of Dutch plant foods: a database including lariciresinol, pinoresinol, secoisolariciresinol and matairesinol. Br J Nutr. 2005 Mar;93(3):393-402. doi: 10.1079/bjn20051371. PMID: 15877880.

4. Owen RW, Giacosa A, Hull WE, Haubner R, Spiegelhalder B, Bartsch H. The antioxidant/anticancer potential of phenolic compounds isolated from olive oil. Eur J Cancer. 2000 Jun;36(10):1235-47. doi: 10.1016/s0959-8049(00)00103-9. PMID: 10882862.

5. Davin LB, Wang HB, Crowell AL, Bedgar DL, Martin DM, Sarkanen S, Lewis NG. Stereoselective bimolecular phenoxy radical coupling by an auxiliary (dirigent) protein without an active center. Science. 1997 Jan 17;275(5298):362-6. doi: 10.1126/science.275.5298.362. PMID: 8994027.

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